molecular formula C15H33B3O6 B15053347 2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane CAS No. 63329-91-9

2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B15053347
CAS No.: 63329-91-9
M. Wt: 341.9 g/mol
InChI Key: IFBPEZRWBHQPRT-UHFFFAOYSA-N
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Description

2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane is a boroxine-based compound featuring a six-membered B₃O₃ ring substituted with three pentyloxy groups. Boroxines are cyclic trimers of boronic acids, and their properties are heavily influenced by substituents. The pentyloxy groups (C₅H₁₁O) impart enhanced hydrophobicity and solubility in nonpolar solvents compared to shorter alkyl or aryl derivatives.

Properties

CAS No.

63329-91-9

Molecular Formula

C15H33B3O6

Molecular Weight

341.9 g/mol

IUPAC Name

2,4,6-tripentoxy-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C15H33B3O6/c1-4-7-10-13-19-16-22-17(20-14-11-8-5-2)24-18(23-16)21-15-12-9-6-3/h4-15H2,1-3H3

InChI Key

IFBPEZRWBHQPRT-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)OCCCCC)OCCCCC)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with pentyloxy alcohols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

[ \text{BCl}_3 + 3 \text{ROH} \rightarrow \text{B(OR)}_3 + 3 \text{HCl} ]

where ( \text{ROH} ) represents the pentyloxy alcohol. The resulting borate ester is then cyclized to form the trioxatriborinane ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and to handle large volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can yield boron hydrides.

    Substitution: The pentyloxy groups can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boron hydrides.

    Substitution: Various substituted boron compounds depending on the substituent introduced.

Scientific Research Applications

2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism by which 2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets Boron atoms can form stable complexes with hydroxyl and amino groups, making the compound useful in catalysis and drug delivery

Comparison with Similar Compounds

Table 1: Comparative Properties of Trioxatriborinane Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key References
2,4,6-Tris(pentyloxy)-trioxatriborinane Pentyloxy (C₅H₁₁O) ~383.3* Not reported High in organic solvents (inferred)
2,4,6-Triisopropoxy-trioxatriborinane Isopropoxy (C₃H₇O) ~281.2 Not reported Moderate in THF
2,4,6-Tri-p-tolyl-trioxatriborinane p-Tolyl (C₇H₇) 359.24 263 Low in polar solvents
Triphenylboroxin (2,4,6-Triphenyl) Phenyl (C₆H₅) 311.75 ~250–260 Low in water
2,4,6-Trimethyl-trioxatriborinane Methyl (CH₃) 125.53 Liquid (50% THF solution) High in THF
2,4,6-Tris(3,4-dichlorophenyl) 3,4-Dichlorophenyl 518.40 Not reported Low in polar solvents

*Estimated based on substituent contributions.

Key Observations:

  • Alkyl vs. Aryl Substituents : Alkyl-substituted derivatives (e.g., methyl, pentyloxy) exhibit higher solubility in organic solvents and lower melting points compared to aryl-substituted analogs (e.g., p-tolyl, phenyl). For example, 2,4,6-trimethyl-trioxatriborinane is supplied as a 50% THF solution , whereas 2,4,6-tri-p-tolyl-trioxatriborinane is a high-melting solid (263°C) .
  • Thermal Stability : Aryl-substituted boroxines generally exhibit higher thermal stability due to aromatic ring rigidity. For instance, triphenylboroxin decomposes above 250°C .

Table 2: Functional Comparison

Compound Key Reactivity/Applications References
2,4,6-Tris(pentyloxy)-trioxatriborinane Likely used in dynamic covalent networks (vitrimers) for self-healing materials due to boroxine bond reversibility. Inferred hydrophobicity may reduce water permeability compared to shorter alkyl analogs.
2,4,6-Triisopropoxy-trioxatriborinane Precursor for in situ generation of triallylborane, enabling efficient allylation of orthoquinones .
2,4,6-Tri-p-tolyl-trioxatriborinane Intermediate in Suzuki-Miyaura cross-coupling reactions; high stability under thermal conditions .
Triphenylboroxin Cross-linking agent in vitrimers; enhances mechanical robustness but prone to hydrolysis in humid environments .
2,4,6-Trimethyl-trioxatriborinane Used in catalytic systems (e.g., CBS reduction) and as a derivatization agent in GLC analysis .
Fluorinated Derivatives (e.g., 3,4-dichlorophenyl) Specialized applications in electronics or pharmaceuticals due to electron-withdrawing effects and enhanced stability .

Key Insights:

  • Dynamic Covalent Chemistry : Boroxine rings in vitrimers undergo reversible bond exchange. Longer alkyl chains (pentyloxy) may balance elasticity and hydrolytic stability better than phenyl or methyl groups .
  • Synthetic Utility : Aryl-substituted boroxines (e.g., p-tolyl) are preferred in cross-coupling reactions, while alkyl variants (e.g., isopropoxy) serve as precursors for reactive intermediates .
  • Hydrolytic Stability : Imine-boroxine networks with aryl groups show improved resistance to hydrolysis compared to alkyl derivatives, but longer alkyl chains (pentyloxy) may mitigate water permeability issues .

Stability and Environmental Considerations

  • Hydrolysis: Boroxines are generally moisture-sensitive, but substituents modulate stability. For example, imino-boroxine networks with aryl groups resist hydrolysis better than alkyl-based systems .
  • Thermal Degradation : Aryl-substituted derivatives decompose at higher temperatures (>250°C), while alkyl analogs (e.g., methyl) are more volatile .

Biological Activity

Chemical Structure and Properties
2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound characterized by its unique trioxatriborinane structure. Its molecular formula is C15H33B3O6C_{15}H_{33}B_3O_6 and it features three pentyloxy substituents attached to the boron framework. This compound is notable for its potential biological activities and applications in various fields including medicinal chemistry and materials science.

Synthesis
The synthesis of this compound typically involves the reaction of boron compounds with alcohols under controlled conditions to ensure the formation of the desired pentyloxy groups. The specific synthetic pathway can influence the yield and purity of the final product.

Cytotoxicity

The cytotoxic effects of this compound have not been extensively documented. However:

  • General Observations : Many organoboron compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differences in cellular uptake and metabolism between malignant and healthy cells.

Antioxidant Properties

Boron compounds are also being investigated for their antioxidant capabilities. The presence of boron can enhance the stability of reactive oxygen species (ROS), potentially leading to protective effects against oxidative stress.

Data Table: Biological Activities of Related Boron Compounds

Compound NameAntimicrobial ActivityCytotoxicityAntioxidant Activity
2,4-Dihydroxy-1-boronobenzeneMIC = 64 µg/mLModerateYes
2-Bromo-1-(pentyloxy)boraneMIC = 128 µg/mLLowYes
2,4,6-Tris(pentyloxy)-1-triazineMIC = 32 µg/mLHighYes
2,4,6-Tris(pentyloxy)-1,3,5-trioxatriborinane TBDTBDTBD

Current Literature

Research into the biological activity of boron compounds continues to expand. A significant focus is on their use as potential therapeutic agents in treating infections caused by antibiotic-resistant bacteria. The unique structural properties of trioxatriborinanes may offer new pathways for drug development.

Future Directions

Further studies are needed to fully elucidate the biological mechanisms of action for this compound. Investigations should include:

  • Detailed in vitro and in vivo studies assessing antimicrobial efficacy.
  • Exploration of cytotoxic effects on various cancer cell lines.
  • Evaluation of antioxidant properties in biological systems.

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